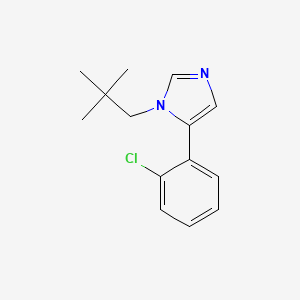
Ethyl 3,3-dimethyl-2-methylidenebutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3,3-dimethyl-2-methylidenebutanoate is an organic compound with the molecular formula C₁₁H₂₀O₂ It is an ester derived from butanoic acid and is characterized by its branched structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 3,3-dimethyl-2-methylidenebutanoate can be synthesized through the esterification of 3,3-dimethyl-2-methylidenebutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3,3-dimethyl-2-methylidenebutanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to the corresponding acid and ethanol.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Hydrolysis: 3,3-dimethyl-2-methylidenebutanoic acid and ethanol.
Reduction: 3,3-dimethyl-2-methylidenebutanol.
Substitution: Depending on the nucleophile, various substituted esters or acids.
Applications De Recherche Scientifique
Ethyl 3,3-dimethyl-2-methylidenebutanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce ester functionalities into molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester group, which imparts pleasant aromas.
Mécanisme D'action
The mechanism by which ethyl 3,3-dimethyl-2-methylidenebutanoate exerts its effects depends on the specific reaction or application. In hydrolysis, the ester bond is cleaved by nucleophilic attack from water, facilitated by an acid or base catalyst. In reduction, the ester is converted to an alcohol through the transfer of hydride ions from the reducing agent.
Comparaison Avec Des Composés Similaires
Ethyl 3,3-dimethyl-2-methylidenebutanoate can be compared with other esters such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Ethyl 2,3-dimethylbutanoate: Different branching and position of the double bond.
Butyl 3,3-dimethyl-2-methylidenebutanoate: Longer alkyl chain compared to the ethyl group.
Propriétés
Numéro CAS |
117971-41-2 |
|---|---|
Formule moléculaire |
C9H16O2 |
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
ethyl 3,3-dimethyl-2-methylidenebutanoate |
InChI |
InChI=1S/C9H16O2/c1-6-11-8(10)7(2)9(3,4)5/h2,6H2,1,3-5H3 |
Clé InChI |
BFTJLTCLOZVBHM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


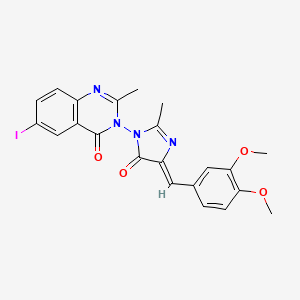


![2,5-Difluoro-4,6-bis[(prop-2-en-1-yl)oxy]benzene-1,3-dicarbonitrile](/img/structure/B14294408.png)
![Acetyl chloride, [4-nitro-3-(trifluoromethyl)phenoxy]-](/img/structure/B14294426.png)
![5-[(Benzenesulfonyl)methyl]-3-methoxy-1-oxo-1lambda~5~,2,4-triazine](/img/structure/B14294433.png)
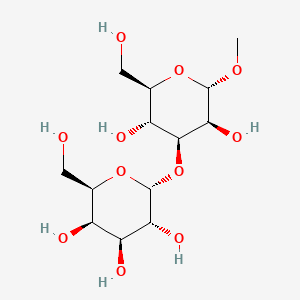
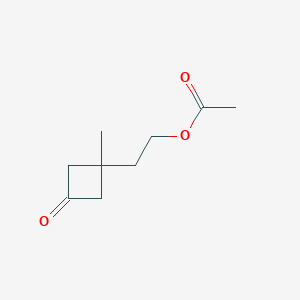

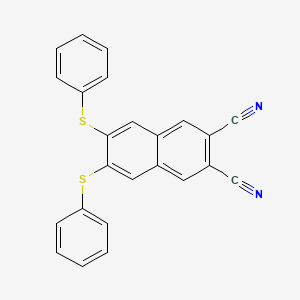

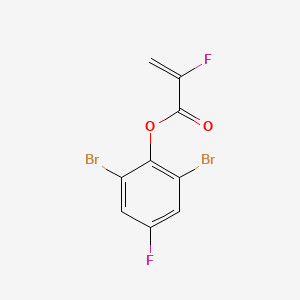
![1-(Pentachloroethoxy)dibenzo[b,d]furan](/img/structure/B14294469.png)
